

# Discovery of Novel Benzothiazole Derivatives for Therapeutic Use: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone

**Cat. No.:** B590418

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.<sup>[1]</sup> The structural versatility of the benzothiazole nucleus allows for modifications that can modulate its physicochemical and biological properties, leading to the development of potent and selective therapeutic agents.<sup>[2]</sup> This technical guide provides an in-depth overview of recent discoveries in the field, focusing on novel benzothiazole derivatives with anticancer, anti-Alzheimer's, and antimicrobial properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in the design and development of next-generation benzothiazole-based therapeutics.

## Therapeutic Applications of Novel Benzothiazole Derivatives

The unique chemical properties of the benzothiazole ring system enable it to interact with a diverse range of biological targets, including enzymes and receptors.<sup>[1]</sup> This has led to the development of benzothiazole derivatives with a broad spectrum of therapeutic activities.<sup>[3][4]</sup>

## Anticancer Activity

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.<sup>[5][6]</sup> They have been shown to inhibit critical enzymes involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), phosphoinositide 3-kinase (PI3K), and topoisomerases.<sup>[1]</sup>

Table 1: Anticancer Activity of Novel Benzothiazole Derivatives

| Compound ID | Cancer Cell Line                  | Assay Type               | IC50 (µM)    | Reference |
|-------------|-----------------------------------|--------------------------|--------------|-----------|
| T2          | Human small cell lung carcinoma   | MTT Assay                | -            | [5]       |
| T2          | Mouse melanoma cell line          | MTT Assay                | -            | [5]       |
| T2          | Human larynx epithelial carcinoma | MTT Assay                | -            | [5]       |
| 4a          | C6 (rat brain glioma)             | MTT Assay                | 0.03         | [7]       |
| 4d          | C6 (rat brain glioma)             | MTT Assay                | 0.03         | [7]       |
| 4d          | C6 (rat brain glioma)             | DNA Synthesis Inhibition | -            | [8]       |
| 4e          | C6 (rat brain glioma)             | DNA Synthesis Inhibition | -            | [8]       |
| 4h          | C6 (rat brain glioma)             | DNA Synthesis Inhibition | -            | [8]       |
| Compound 4  | 60 human tumor cell lines         | Growth Inhibitory Assay  | 0.683 - 4.66 |           |
| Compound 17 | 60 human tumor cell lines         | Growth Inhibitory Assay  | -            |           |
| Compound B7 | A431 (human epidermoid carcinoma) | MTT Assay                | -            | [6]       |
| Compound B7 | A549 (human non-small cell lung)  | MTT Assay                | -            | [6]       |

---

|             |                                   |           |   |     |
|-------------|-----------------------------------|-----------|---|-----|
| Compound B7 | H1299 (human non-small cell lung) | MTT Assay | - | [6] |
|-------------|-----------------------------------|-----------|---|-----|

---

Note: Some IC<sub>50</sub> values were reported as significant without a specific numerical value in the source material.

## Anti-Alzheimer's Disease Activity

The multifactorial nature of Alzheimer's disease (AD) presents a significant challenge for drug development.[9] Novel benzothiazole derivatives are being explored as multi-target-directed ligands (MTDLs) that can simultaneously modulate different pathological pathways in AD, such as cholinergic dysfunction and amyloid- $\beta$  (A $\beta$ ) aggregation.[10][11] These derivatives have shown inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), enzymes that play crucial roles in the progression of AD. [9]

Table 2: Anti-Alzheimer's Disease Activity of Novel Benzothiazole Derivatives

| Compound ID              | Target                            | Assay Type               | K <sub>i</sub> (μM) | IC50 (μM)           | Reference |
|--------------------------|-----------------------------------|--------------------------|---------------------|---------------------|-----------|
| 4b                       | Histamine H <sub>3</sub> Receptor | Radioligand Displacement | 0.012               | -                   | [9][12]   |
| 3s                       | Histamine H <sub>3</sub> Receptor | Radioligand Displacement | 0.036               | -                   | [9]       |
| 3s                       | Acetylcholinesterase (AChE)       | Enzyme Inhibition        | -                   | 6.7                 | [9]       |
| 3s                       | Butyrylcholinesterase (BuChE)     | Enzyme Inhibition        | -                   | 2.35                | [9]       |
| 3s                       | Monoamine Oxidase B (MAO-B)       | Enzyme Inhibition        | -                   | 1.6                 | [9]       |
| 4b                       | Acetylcholinesterase (AChE)       | Enzyme Inhibition        | -                   | 5.91                | [12]      |
| 3j                       | Acetylcholinesterase (AChE)       | Enzyme Inhibition        | -                   | 8.56                | [12]      |
| 3i                       | Acetylcholinesterase (AChE)       | Enzyme Inhibition        | -                   | 7.31                | [12]      |
| 3t                       | Acetylcholinesterase (AChE)       | Enzyme Inhibition        | -                   | 3.55                | [12]      |
| Thiazoloquinazolinedione | Human BACE-1                      | Molecular Docking        | -                   | Docking Score: -6.8 | [13]      |

## Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action.[\[14\]](#) Benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[\[15\]](#)[\[16\]](#) One of the key mechanisms of action for some sulfonamide-containing benzothiazole derivatives is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of microorganisms.[\[14\]](#)

Table 3: Antimicrobial Activity of Novel Benzothiazole Derivatives

| Compound ID | Microorganism         | Assay Type     | MIC (mM) | Reference            |
|-------------|-----------------------|----------------|----------|----------------------|
| 16c         | Staphylococcus aureus | Broth Dilution | 0.025    | <a href="#">[14]</a> |
| A1          | Aspergillus niger     | -              | -        | <a href="#">[15]</a> |
| A1          | Candida albicans      | -              | -        | <a href="#">[15]</a> |
| A1          | Escherichia coli      | -              | -        | <a href="#">[15]</a> |
| A1          | Staphylococcus aureus | -              | -        | <a href="#">[15]</a> |
| A2          | Aspergillus niger     | -              | -        | <a href="#">[15]</a> |
| A2          | Candida albicans      | -              | -        | <a href="#">[15]</a> |
| A2          | Escherichia coli      | -              | -        | <a href="#">[15]</a> |
| A2          | Staphylococcus aureus | -              | -        | <a href="#">[15]</a> |
| A9          | Aspergillus niger     | -              | -        | <a href="#">[15]</a> |
| A9          | Candida albicans      | -              | -        | <a href="#">[15]</a> |
| A9          | Escherichia coli      | -              | -        | <a href="#">[15]</a> |
| A9          | Staphylococcus aureus | -              | -        | <a href="#">[15]</a> |

Note: Some MIC values were reported as significant without a specific numerical value in the source material.

## Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of novel benzothiazole derivatives.

### MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.<sup>[8]</sup> NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Benzothiazole derivative (test compound)
- MTT solution (5 mg/mL in PBS)<sup>[15]</sup>
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)<sup>[15]</sup>
- 96-well flat-bottom sterile culture plates
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g.,  $1 \times 10^4$  cells/well) in 100  $\mu$ L of complete culture medium.<sup>[8]</sup> Incubate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere to allow for cell attachment.

- Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in culture medium. Remove the old medium from the wells and add 100  $\mu$ L of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
- Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO<sub>2</sub> incubator.
- MTT Addition: After the incubation period, add 10  $\mu$ L of MTT solution to each well.[9]
- Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[9]
- Solubilization: Carefully remove the medium and add 100  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.[2]
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15]

## DNA Synthesis Inhibition Assay (BrdU Assay)

The BrdU (Bromodeoxyuridine) assay is used to quantify cell proliferation by measuring the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA of replicating cells.

### Materials:

- Proliferating cells
- Benzothiazole derivative (test compound)
- BrdU labeling solution (10  $\mu$ M in culture medium)
- Fixative solution (e.g., 3.7% formaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- DNase I or HCl for DNA denaturation

- Anti-BrdU primary antibody
- Fluorescently labeled secondary antibody
- Fluorescence microscope or plate reader

**Procedure:**

- Cell Seeding and Treatment: Seed and treat cells with the benzothiazole derivative as described in the MTT assay protocol.
- BrdU Labeling: At the end of the treatment period, add BrdU labeling solution to each well and incubate for a specific period (e.g., 2 hours) to allow for BrdU incorporation.[8]
- Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them according to standard protocols.
- DNA Denaturation: Treat the cells with DNase I or HCl to denature the DNA and expose the incorporated BrdU.
- Antibody Staining: Incubate the cells with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.
- Detection: Visualize and quantify the fluorescent signal using a fluorescence microscope or a microplate reader.

## **In Vitro Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)**

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[17][18]

**Materials:**

- Bacterial or fungal strain
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

- Benzothiazole derivative (test compound)
- 96-well microtiter plates
- Standardized microbial inoculum (e.g., 0.5 McFarland standard)

**Procedure:**

- Compound Dilution: Prepare serial two-fold dilutions of the benzothiazole derivative in the broth medium directly in the wells of a 96-well plate.
- Inoculation: Inoculate each well with a standardized microbial suspension to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

## Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on Ellman's method, measures the activity of AChE by detecting the product of the enzymatic reaction.[\[5\]](#)

**Materials:**

- Acetylcholinesterase (AChE) enzyme
- Acetylthiocholine iodide (ATCI), the substrate
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (e.g., 0.1 M, pH 8.0)
- Benzothiazole derivative (test compound)
- 96-well plate

- Microplate reader

Procedure:

- Reagent Preparation: Prepare stock solutions of AChE, ATCl, DTNB, and the test compound in the assay buffer.
- Assay Reaction: In a 96-well plate, add the assay buffer, DTNB solution, and the test compound at various concentrations. Then, add the AChE enzyme solution to each well and incubate for a short period.
- Initiate Reaction: Start the reaction by adding the ATCl substrate solution to all wells.
- Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.<sup>[5]</sup> The rate of increase in absorbance is proportional to the AChE activity.
- Calculate Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor). The IC<sub>50</sub> value can then be determined.

## Western Blot Analysis for Signaling Pathway Proteins (e.g., AKT and ERK)

Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to assess the phosphorylation status of signaling proteins like AKT and ERK, which indicates their activation state.

Materials:

- Treated and untreated cell lysates
- SDS-PAGE gels
- PVDF or nitrocellulose membrane
- Transfer buffer

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like  $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) detection reagent
- Imaging system

**Procedure:**

- Protein Extraction: Lyse the treated and untreated cells to extract total proteins. Determine the protein concentration of each lysate.
- SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., phospho-AKT) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and then incubate it with an HRP-conjugated secondary antibody that recognizes the primary antibody.
- Detection: Add the ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
- Analysis: Quantify the band intensities and normalize to a loading control to determine the relative changes in protein expression or phosphorylation.

# Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel benzothiazole derivatives often involves elucidating their effects on key cellular signaling pathways.

## Signaling Pathways

```
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4",  
fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2  
[label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3",  
fillcolor="#FBBC05", fontcolor="#202124"]; PTEN [label="PTEN", shape=octagon,  
fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#34A853",  
fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1  
[label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell  
Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];  
  
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 ->  
PIP3 [style=invis]; PTEN -> PIP3 [label="Inhibits", arrowhead=tee]; PIP3 -> PDK1  
[label="Recruits"]; PIP3 -> AKT [label="Recruits"]; PDK1 -> AKT [label="Activates"]; AKT ->  
mTORC1 [label="Activates"]; mTORC1 -> Proliferation [label="Promotes"]; } PI3K/AKT/mTOR  
Signaling Pathway.  
  
// Nodes EGF [label="EGF", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR  
[label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2",  
fillcolor="#FBBC05", fontcolor="#202124"]; Sos [label="Sos", fillcolor="#FBBC05",  
fontcolor="#202124"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf  
[label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK",  
fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853",  
fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription\n(Proliferation, Survival)",  
shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];  
  
// Edges EGF -> EGFR [label="Binds to"]; EGFR -> Grb2 [label="Recruits"]; Grb2 -> Sos  
[label="Activates"]; Sos -> Ras [label="Activates"]; Ras -> Raf [label="Activates"]; Raf -> MEK  
[label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> Transcription  
[label="Regulates"]; } EGFR Signaling Pathway.
```

```
// Nodes High_AMP [label="High AMP/ATP Ratio", shape=ellipse, fillcolor="#EA4335",  
fontcolor="#FFFFFF"]; LKB1 [label="LKB1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK  
[label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catabolism [label="Catabolic  
Pathways\n(e.g., Fatty Acid Oxidation)", shape=ellipse, fillcolor="#34A853",  
fontcolor="#FFFFFF"]; Anabolism [label="Anabolic Pathways\n(e.g., Protein Synthesis)",  
shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];  
  
// Edges High_AMP -> LKB1 [label="Activates"]; LKB1 -> AMPK  
[label="Phosphorylates\n(Activates)"]; AMPK -> Catabolism [label="Activates"]; AMPK ->  
Anabolism [label="Inhibits", arrowhead=tee]; } AMPK Signaling Pathway.
```

## Experimental Workflows

```
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];  
Seed_Cells [label="Seed cells in 96-well plate"]; Incubate_24h [label="Incubate for 24h"];  
Treat_Compound [label="Treat with Benzothiazole Derivative"]; Incubate_Treatment  
[label="Incubate for desired period"]; Add_MTT [label="Add MTT solution"]; Incubate_4h  
[label="Incubate for 4h"]; Add_Solubilizer [label="Add solubilization solution"];  
Measure_Absorbance [label="Measure absorbance at 570 nm"]; End [label="End",  
shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];  
  
// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Treat_Compound;  
Treat_Compound -> Incubate_Treatment; Incubate_Treatment -> Add_MTT; Add_MTT ->  
Incubate_4h; Incubate_4h -> Add_Solubilizer; Add_Solubilizer -> Measure_Absorbance;  
Measure_Absorbance -> End; } MTT Assay Experimental Workflow.  
  
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];  
Cell_Lysis [label="Cell Lysis & Protein Extraction"]; Protein_Quant [label="Protein  
Quantification"]; SDS_PAGE [label="SDS-PAGE"]; Transfer [label="Protein Transfer to  
Membrane"]; Blocking [label="Blocking"]; Primary_Ab [label="Primary Antibody Incubation"];  
Secondary_Ab [label="Secondary Antibody Incubation"]; Detection [label="Chemiluminescent  
Detection"]; Analysis [label="Data Analysis"]; End [label="End", shape=ellipse,  
fillcolor="#EA4335", fontcolor="#FFFFFF"];  
  
// Edges Start -> Cell_Lysis; Cell_Lysis -> Protein_Quant; Protein_Quant -> SDS_PAGE;  
SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab ->
```

Secondary\_Ab; Secondary\_Ab -> Detection; Detection -> Analysis; Analysis -> End; } Western Blot Experimental Workflow.

## Conclusion

The benzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The derivatives highlighted in this guide demonstrate significant promise in the fields of oncology, neurodegenerative diseases, and infectious diseases. The provided quantitative data, detailed experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers dedicated to advancing the development of benzothiazole-based drugs. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in-depth mechanistic studies will be crucial in translating these promising compounds into clinically effective therapies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. researchhub.com [researchhub.com]

- 10. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. apec.org [apec.org]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery of Novel Benzothiazole Derivatives for Therapeutic Use: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b590418#discovery-of-novel-benzothiazole-derivatives-for-therapeutic-use]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)